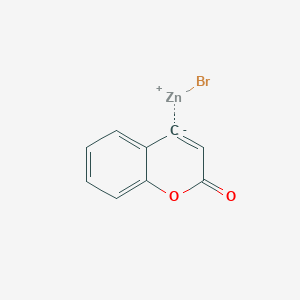

4-Coumarinylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

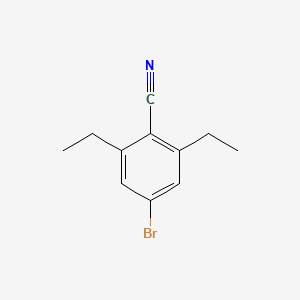

4-Coumarinylzinc bromide: is an organozinc compound that features a coumarin moiety bonded to a zinc bromide unit. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds through various coupling reactions .

Mécanisme D'action

Target of Action

4-Coumarinylzinc bromide, also known as this compound 0.5M in tetrahydrofuran or MFCD19687270, is an organozinc compound Coumarin derivatives have been identified as having a wide range of biological activities, including antineurodegenerative, anticoagulant, antioxidant, antimicrobial, anticancer, antiviral, antidiabetic, antidepressant, and anti-inflammatory properties .

Mode of Action

It’s known that organozinc compounds like this compound can efficiently synthesize 4-substituted coumarin derivatives under mild conditions . This suggests that the compound may interact with its targets by donating its organozinc moiety to facilitate various chemical reactions.

Biochemical Pathways

For instance, some coumarin derivatives have been found to inhibit myosin light chain kinase , which plays a crucial role in muscle contraction and other cellular processes.

Result of Action

Given its ability to efficiently synthesize 4-substituted coumarin derivatives , it’s likely that the compound plays a significant role in facilitating various chemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under mild conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Coumarinylzinc bromide can be synthesized through the direct oxidative addition of active zinc to 4-bromocoumarin . The reaction typically involves the use of tetrahydrofuran as a solvent and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

4-Bromocoumarin+Zn→4-Coumarinylzinc bromide

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Coumarinylzinc bromide primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are valuable for forming carbon-carbon bonds and synthesizing various substituted coumarin derivatives .

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used.

Solvents: Tetrahydrofuran is frequently employed due to its ability to stabilize organozinc intermediates.

Reaction Conditions: Reactions are typically conducted under an inert atmosphere at moderate temperatures.

Major Products: The major products formed from these reactions are 4-substituted coumarin derivatives, which can be further functionalized for various applications .

Applications De Recherche Scientifique

Chemistry: 4-Coumarinylzinc bromide is used in organic synthesis to create complex molecules through cross-coupling reactions. It serves as a versatile reagent for forming carbon-carbon bonds, which is essential in constructing various organic frameworks .

Biology and Medicine:

Industry: In the industrial sector, this compound can be utilized in the synthesis of fine chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds efficiently makes it valuable for producing complex organic compounds .

Comparaison Avec Des Composés Similaires

- Phenylzinc bromide

- Methylzinc bromide

- Ethylzinc bromide

Comparison: 4-Coumarinylzinc bromide is unique due to the presence of the coumarin moiety, which imparts distinct reactivity and properties compared to simpler organozinc compounds like phenylzinc bromide or methylzinc bromide. The coumarin ring system can participate in additional interactions and reactions, making this compound a more versatile reagent in organic synthesis .

Propriétés

IUPAC Name |

bromozinc(1+);4H-chromen-4-id-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5O2.BrH.Zn/c10-9-6-5-7-3-1-2-4-8(7)11-9;;/h1-4,6H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKGXJJDUMOXJJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC(=O)O2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B6416161.png)

amine hydrochloride](/img/structure/B6416162.png)

![12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6416193.png)

![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)

![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)